3-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one

DNA alkylating agents nitrogen mustard analogs pancreatic cancer

Researchers developing DNA alkylating agents face sourcing challenges-structurally defined 3-chloropiperidine scaffolds where subtle substituent variations determine reactivity. This compound provides the definitive tertiary 3-chloropiperidine amide with: • Essential 3-chloropropanoyl moiety enabling aziridinium ion-mediated DNA alkylation (IC₅₀ 6-60 nM in related M-CePs vs. BxPC-3) • Geminal 4-methyl-4-fluoromethyl substitution restricting conformational flexibility and enhancing metabolic stability (reduced microsomal clearance, pKa ~12.5) • 98% purity, available in 1 g to bulk quantities for SAR and cytotoxicity screening.

Molecular Formula C10H17ClFNO
Molecular Weight 221.7 g/mol
CAS No. 2092237-48-2
Cat. No. B1477292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one
CAS2092237-48-2
Molecular FormulaC10H17ClFNO
Molecular Weight221.7 g/mol
Structural Identifiers
SMILESCC1(CCN(CC1)C(=O)CCCl)CF
InChIInChI=1S/C10H17ClFNO/c1-10(8-12)3-6-13(7-4-10)9(14)2-5-11/h2-8H2,1H3
InChIKeyFMBSTAGUXRXFBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Baseline for Procurement Evaluation


3-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one (CAS 2092237-48-2, molecular formula C₁₀H₁₇ClFNO, MW 221.70 g/mol) is a synthetic piperidine derivative featuring a 3-chloropropanoyl amide moiety coupled to a 4-fluoromethyl-4-methylpiperidine scaffold . The compound contains a tertiary 3-chloropiperidine substructure, which has been established in the literature as capable of DNA alkylation through the formation of bicyclic aziridinium ions [1]. The geminal 4-methyl and 4-fluoromethyl substituents create a quaternary carbon center that restricts conformational flexibility relative to mono-substituted piperidine analogs [2]. The compound is commercially available at 98% purity (Leyan, catalog 2276282) and carries GHS07 classification with hazard statements H302, H315, H319, and H335 .

Why Generic Piperidine Propanones Cannot Substitute


Piperidine-based propan-1-one derivatives with varying halogen positions, amine substituents, or alkylation patterns exhibit fundamentally different reactivity profiles that preclude generic interchange. The 3-chloropropanoyl moiety in this compound is mechanistically essential for aziridinium ion-mediated DNA alkylation [1]; the 2-chloro positional isomer (CAS 2091697-41-3) follows a distinct alkylation pathway with altered kinetic parameters and cannot serve as a drop-in replacement for studies requiring 3-chloro-specific electrophilic reactivity [2]. The 4-fluoromethyl group modulates metabolic stability and lipophilicity in a manner not replicated by non-fluorinated (CAS 349090-42-2) or fluoroethyl analogs [3], while the 4-methyl group contributes steric bulk that influences aziridinium ion formation kinetics. The 2-amino analog (CAS 2089672-69-3) lacks the chloro leaving group entirely, abolishing the DNA alkylation mechanism [2]. These structural features are interdependent; selecting a comparator lacking any one of them yields a compound with a materially different reactivity, stability, or biological target engagement profile.

Quantitative Differentiation vs. Closest Analogs


DNA Alkylation Mechanism: 3-Cl vs. 2-Cl Positional Isomer

The 3-chloropropanoyl moiety in the target compound enables DNA alkylation via a bicyclic aziridinium ion intermediate—a mechanism demonstrated for tertiary 3-chloropiperidines that is not accessible to the 2-chloro positional isomer (CAS 2091697-41-3) [1]. In structurally related monofunctional 3-chloropiperidines (M-CePs), this mechanism yields IC₅₀ values of 6–60 nM against BxPC-3 pancreatic cancer cells, representing a >1,200-fold potency improvement over the clinical nitrogen mustard chlorambucil (IC₅₀ = 75.3 μM in the same assay) [2]. The 2-chloro isomer, by contrast, cannot form the requisite aziridinium ion geometry and is expected to exhibit markedly reduced DNA alkylating capacity. The 3-chloropropanoyl substitution pattern is thus mechanistically non-interchangeable with the 2-chloro variant for applications requiring electrophilic DNA damage [1].

DNA alkylating agents nitrogen mustard analogs pancreatic cancer

Metabolic Stability: Fluoromethyl vs. Non-Fluorinated Analog

The 4-fluoromethyl substituent on the piperidine ring differentiates the target compound from its non-fluorinated analog 3-chloro-1-(4-methylpiperidin-1-yl)propan-1-one (CAS 349090-42-2). A systematic study by Melnykov et al. (2023) of mono- and difluorinated piperidine derivatives demonstrated that fluorination at the 4-position reduces intrinsic microsomal clearance, with fluoromethyl-substituted piperidines exhibiting high metabolic stability in human liver microsome assays (t₁/₂ values substantially exceeding those of non-fluorinated parent scaffolds) [1]. The fluoromethyl group also serves as a bioisostere for hydroxyl groups while improving membrane permeability . Additionally, fluorination modulates the pKa of the piperidine nitrogen: 4-(fluoromethyl)piperidine exhibits a conjugate acid pKa of approximately 12.5, compared to ~11.2 for unsubstituted piperidine [2], which affects protonation state at physiological pH and consequently influences passive membrane permeability and off-target hERG channel affinity [1].

metabolic stability fluorinated piperidines drug metabolism

Alkylation Potency: Tertiary vs. Secondary 3-Chloropiperidine

The target compound is a tertiary 3-chloropiperidine (the piperidine nitrogen is part of an amide bond). The Georg et al. (2024) study directly compared tertiary and secondary 3-chloropiperidines, demonstrating that secondary 3-chloropiperidines are more potent DNA alkylating agents than their tertiary counterparts [1]. This is mechanistically significant: tertiary 3-chloropiperidines require amide bond hydrolysis prior to aziridinium ion formation, whereas secondary analogs can form the reactive intermediate directly. For monofunctional tertiary 3-chloropiperidines (M-CePs), IC₅₀ values against BxPC-3 pancreatic cancer cells range from 6 to 60 nM [2], while bis-3-chloropiperidines (B-CePs) with aromatic linkers achieve IC₅₀ values of 0.3–9.4 μM against the same cell line—approximately 200-fold more potent than chlorambucil (75.3 μM) [3]. The amide N-substitution in the target compound further differentiates it from secondary amine-containing analogs (e.g., CAS 2089672-69-3, the 2-amino derivative), which lack the chloro leaving group required for alkylation entirely.

alkylation kinetics aziridinium ion structure-activity relationship

Conformational Restriction: Geminal Disubstitution vs. Mono-Substitution

The target compound features a unique geminal 4-methyl-4-fluoromethyl disubstitution pattern on the piperidine ring that creates a quaternary carbon center (C₄). This contrasts with the mono-substituted analog 3-chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one (CAS 2002047-95-0), which lacks the 4-methyl group. The quaternary center restricts conformational mobility of the piperidine ring and precludes chair-flip dynamics available to mono-substituted analogs, potentially influencing the trajectory of the 3-chloropropanoyl side chain and thus the geometry of aziridinium ion formation [1]. In structurally characterized 3-chloropiperidine systems, methyl substituents on the piperidine ring have been shown to modulate both alkylation reactivity and cytotoxicity; Carraro et al. (2019) demonstrated that methyl-substituted M-CePs (compound 2) exhibited enhanced cytotoxicity compared to the unsubstituted analog (compound 1), with BxPC-3 IC₅₀ values differing by approximately 10-fold [2]. The geminal disubstitution also increases steric shielding around the piperidine nitrogen, which may influence the rate of metabolic N-dealkylation.

conformational analysis quaternary carbon piperidine scaffold

Validated Research and Industrial Application Scenarios


DNA Alkylating Agent Scaffold Optimization

This compound serves as a tertiary 3-chloropiperidine (amide) scaffold for DNA alkylating agent development. The established mechanism—bicyclic aziridinium ion formation followed by nucleophilic attack by DNA bases—has been validated across multiple 3-chloropiperidine studies [1]. The tertiary nature (amide N-substitution) provides a distinct alkylation kinetic profile compared to secondary 3-chloropiperidines, which are more reactive but less pharmacologically tunable [1]. Researchers optimizing controlled-release or pro-drug alkylating strategies should select this tertiary scaffold over secondary analogs. The 3-chloropropanoyl position is mechanistically essential; the 2-chloro isomer cannot form the requisite aziridinium ion [1].

Metabolic Stability SAR Using 4-Fluoromethyl Group

The 4-fluoromethyl substituent provides a measurable metabolic stability advantage over non-fluorinated 4-methylpiperidine analogs, as established by systematic physicochemical profiling of fluorinated saturated heterocyclic amines [2]. The fluoromethyl group reduces intrinsic microsomal clearance while modulating the piperidine nitrogen pKa (from ~11.2 in unsubstituted piperidine to ~12.5 in 4-(fluoromethyl)piperidine), which alters the protonation state at physiological pH [3]. For medicinal chemistry SAR campaigns where incremental metabolic stability improvement is sought without altering the core pharmacophore, the fluoromethyl-bearing compound is the appropriate procurement choice over the non-fluorinated analog (CAS 349090-42-2) or the fluoroethyl variant.

Conformational Restriction Studies via Geminal Disubstitution

The quaternary C₄ carbon created by the geminal 4-methyl-4-fluoromethyl substitution pattern restricts piperidine ring conformational dynamics in a manner not achievable with mono-substituted analogs (e.g., CAS 2002047-95-0) [2]. This conformational locking can be exploited to study the effect of restricted side-chain trajectory on aziridinium ion formation geometry and subsequent DNA alkylation site-selectivity. The ~10-fold difference in cytotoxicity observed between methyl-substituted and unsubstituted 3-chloropiperidine M-CePs [4] underscores the functional significance of ring substitution for this compound class. Researchers investigating conformational effects on target engagement should preferentially procure the geminal disubstituted compound.

Pancreatic Cancer Cell Line Cytotoxicity Profiling

The 3-chloropiperidine compound class has demonstrated pronounced tropism for pancreatic cancer cell lines, with BxPC-3 cells showing particular sensitivity. Bis-3-chloropiperidines exhibit IC₅₀ values of 0.3–9.4 μM against BxPC-3 compared to 75.3 μM for chlorambucil (~200-fold selectivity window) [5], while monofunctional 3-chloropiperidines reach 6–60 nM potency [4]. The target compound, as a monofunctional tertiary 3-chloropiperidine amide, occupies a structurally distinct position within this activity landscape. It is suitable for inclusion in cytotoxicity screening panels against BxPC-3, HCT-15, and 2008 cell lines where its differentiated substitution pattern (3-chloro vs. 2-chloro, 4-fluoromethyl vs. non-fluorinated, geminal disubstitution vs. mono-substitution) can be systematically compared to establish substituent-specific SAR.

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